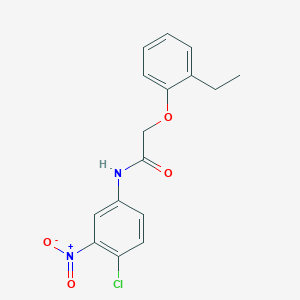

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of similar compounds involves intricate chemical processes. For example, Vavasori et al. (2023) discussed a one-pot synthesis based on the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes to produce N-(4-hydroxyphenyl)acetamide with high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). Similarly, Zhang Da-yang (2004) achieved the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide through alkylation and nitration processes, showcasing the steps involved in achieving desired chemical structures from basic reactants (Zhang Da-yang, 2004).

Molecular Structure Analysis

Gowda et al. (2007) provided insights into the molecular structure of related compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, through crystallographic analysis, highlighting the importance of geometrical parameters in understanding compound characteristics (Gowda et al., 2007).

Chemical Reactions and Properties

Research by Rani et al. (2014) on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed potential anticancer, anti-inflammatory, and analgesic activities, suggesting complex chemical reactions and properties associated with such compounds (Rani, Pal, Hegde, & Hashim, 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the application potential of these compounds. Although the specific analysis of "N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide" is not directly addressed, studies on related compounds provide a foundation for predicting such properties.

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and functional group analysis, are essential for comprehending the compound's behavior in different environments. For instance, the study by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide offers insight into its chemical stability and reactivity through molecular docking analysis (Sharma et al., 2018).

Aplicaciones Científicas De Investigación

Anticancer, Anti-inflammatory, and Analgesic Activities

Research has been conducted on the development of novel chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. A study utilized the Leuckart synthetic pathway to develop a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds were evaluated for their anticancer activity against breast cancer and neuroblastoma cells, as well as for anti-inflammatory and analgesic activities. Compounds with halogens on the aromatic ring, particularly one compound identified as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited promising anticancer, anti-inflammatory, and analgesic activities, indicating their potential for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Chemoselective Acetylation and Synthesis Processes

Another aspect of research on derivatives of N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide involves their use in chemoselective acetylation processes. For instance, the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was optimized using immobilized lipase. This process highlights the compound's role in the synthesis of pharmacologically active molecules, offering a green and efficient pathway for producing key intermediates (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4/c1-2-11-5-3-4-6-15(11)23-10-16(20)18-12-7-8-13(17)14(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQVYXLDYMGHQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrophenyl)-2-(2-ethylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-1-[(4'-hydroxy-4-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5598706.png)

![N-[3-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5598713.png)

![N-isopropyl-4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5598727.png)

![5,8-dimethyl-2-({[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5598732.png)

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5598747.png)

![2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5598755.png)

![N-cyclopropyl-2-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5598767.png)

![1-(2-amino-2-oxoethyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5598772.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-indol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5598777.png)

![N-[4-(aminosulfonyl)phenyl]-3-fluorobenzamide](/img/structure/B5598778.png)

![2-{3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5598792.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5598802.png)

![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)